

Dihydrosinapic Acid: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Dihydrosinapic acid*

Cat. No.: B088610

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydrosinapic acid, a metabolite of the widely studied sinapic acid, is emerging as a compound of significant interest in the fields of biochemistry and pharmacology. This technical guide provides a detailed overview of **dihydrosinapic acid**, covering its chemical identity, physicochemical properties, methods for its synthesis and analysis, and its biological activities. Particular emphasis is placed on its antioxidant and anti-inflammatory properties and the associated signaling pathways. This document aims to serve as a foundational resource for professionals engaged in natural product research and the development of novel therapeutic agents.

Chemical Identification and Properties

Dihydrosinapic acid, also known as 3-(4-hydroxy-3,5-dimethoxyphenyl)propanoic acid, is a phenylpropanoic acid derivative.^[1] Its chemical identity and key physicochemical properties are summarized below.

Identifier	Value	Reference
CAS Number	14897-78-0	[1]
IUPAC Name	3-(4-hydroxy-3,5-dimethoxyphenyl)propanoic acid	[2]
Synonyms	4-Hydroxy-3,5-dimethoxyhydrocinnamic acid, Dihydrosinapate	[2] [3]
Chemical Formula	C ₁₁ H ₁₄ O ₅	[3]
Molecular Weight	226.23 g/mol	[3]
Canonical SMILES	COCl=CC(CCC(=O)O)=CC(O)C=C1O	[3]
InChI Key	BPPVOXVSMSXBEI-UHFFFAOYSA-N	[3]

Table 1: Chemical Identifiers for **Dihydrosinapic Acid**

Property	Value	Reference
Physical State	Solid (predicted)	
Water Solubility	0.86 g/L (predicted)	[2]
logP	1.08 (predicted)	[2]
pKa (Strongest Acidic)	3.77 (predicted)	[2]
Polar Surface Area	75.99 Å ² (predicted)	[2]

Table 2: Predicted Physicochemical Properties of **Dihydrosinapic Acid**

Experimental Protocols

Synthesis of Dihydrosinapic Acid

Dihydrosinapic acid can be synthesized through the catalytic hydrogenation of sinapic acid. A general protocol is outlined below, based on similar reductions of hydroxycinnamic acids.

Protocol: Catalytic Hydrogenation of Sinapic Acid

- **Dissolution:** Dissolve sinapic acid in a suitable solvent, such as ethanol or ethyl acetate.
- **Catalyst Addition:** Add a palladium on carbon (Pd/C) catalyst (typically 5-10% w/w) to the solution.
- **Hydrogenation:** Place the reaction mixture under a hydrogen atmosphere (e.g., using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature.
- **Monitoring:** Monitor the reaction progress using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.
- **Filtration:** Upon completion, filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.
- **Solvent Removal:** Concentrate the filtrate under reduced pressure to yield the crude **dihydrosinapic acid**.
- **Purification:** Purify the crude product by recrystallization or column chromatography to obtain pure **dihydrosinapic acid**.^[4]

Extraction from Natural Sources

Dihydrosinapic acid is a metabolite of sinapic acid, which is widespread in the plant kingdom. ^[5] It can be found in various plant materials, often as a result of microbial metabolism of sinapic acid and its derivatives.^[6] Extraction protocols for phenolic acids from plant matrices are applicable.

Protocol: Ultrasound-Assisted Extraction (UAE) of Phenolic Acids from Plant Material

- **Sample Preparation:** Dry and grind the plant material to a fine powder.
- **Solvent Addition:** Suspend the powdered plant material in a suitable solvent, such as 80% aqueous methanol.^[7]

- Ultrasonication: Place the suspension in an ultrasonic bath and sonicate for a defined period (e.g., 30 minutes) at a controlled temperature.[7]
- Centrifugation: Centrifuge the mixture to separate the extract from the solid plant residue.[7]
- Filtration: Decant the supernatant and filter it through a syringe filter (e.g., 0.45 µm).[7]
- Repeated Extraction: The solid residue can be re-extracted multiple times to maximize the yield of phenolic compounds.[7]
- Concentration: Combine the extracts and concentrate them under reduced pressure to obtain the crude extract containing **dihydrosinapic acid**.

Analytical Identification and Quantification

2.3.1. High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for the quantification of **dihydrosinapic acid** in various samples.

Protocol: HPLC Quantification

- Column: C18 reversed-phase column.[8]
- Mobile Phase: A gradient elution system is typically used, for example, with a mixture of acidified water and methanol or acetonitrile.[8]
- Detection: Diode-array detection (DAD) is commonly employed, with monitoring at the UV absorbance maximum of the compound (around 280 nm for phenolic acids).[7]
- Quantification: Quantification is achieved by comparing the peak area of the analyte with that of a standard of known concentration.[8]

2.3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is crucial for the structural elucidation of **dihydrosinapic acid**. While a specific spectrum for **dihydrosinapic acid** was not found in the search results, the expected signals can be inferred from its structure and comparison with similar compounds like sinapic acid.[9]

Expected ^1H NMR Signals (in DMSO-d₆):

- Signals corresponding to the two methoxy groups (-OCH₃).
- Aromatic protons on the benzene ring.
- Protons of the propanoic acid side chain.
- A signal for the phenolic hydroxyl group (-OH).
- A signal for the carboxylic acid proton (-COOH).

2.3.3. Mass Spectrometry (MS)

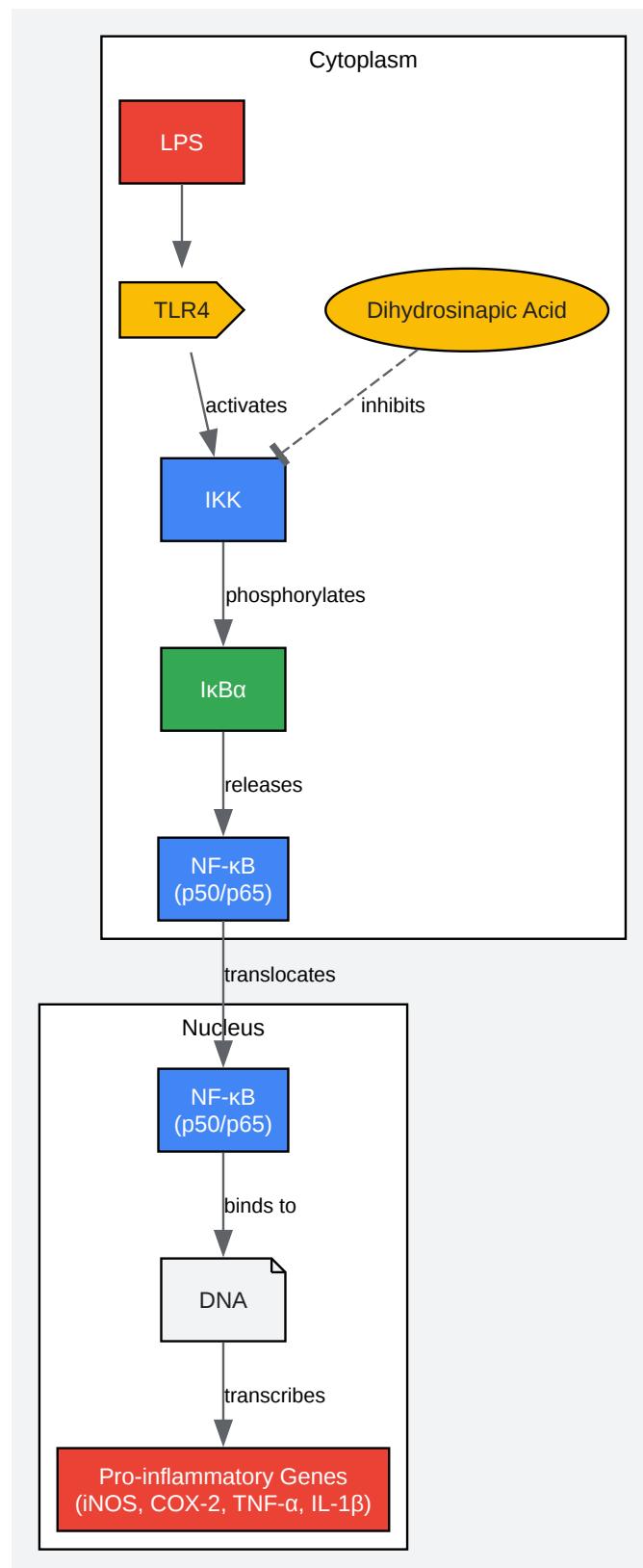
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of **dihydrosinapic acid**, aiding in its identification.

- Expected Molecular Ion Peak: [M-H]⁻ at m/z 225 in negative ion mode.
- Fragmentation: The fragmentation pattern of carboxylic acids typically involves the loss of water (M-18) and the carboxyl group (M-45).^[10] The specific fragmentation of **dihydrosinapic acid** would provide further structural confirmation.

Biological Activities and Signaling Pathways

Dihydrosinapic acid, as a metabolite of sinapic acid, is expected to share some of its biological activities. The primary activities reported for sinapic acid and its derivatives are antioxidant and anti-inflammatory effects.^[5]

Antioxidant Activity


Sinapic acid and its derivatives are known to be potent antioxidants.^{[5][11]} They can scavenge free radicals and inhibit lipid peroxidation.^[5] The antioxidant activity of **dihydrosinapic acid** is attributed to its ability to donate a hydrogen atom from its phenolic hydroxyl group, thereby neutralizing reactive oxygen species (ROS).

Caption: Mechanism of ROS scavenging by **dihydrosinapic acid**.

Anti-inflammatory Activity

Sinapic acid has been shown to exert anti-inflammatory effects by suppressing the expression of pro-inflammatory mediators.[\[12\]](#) This is often achieved through the inhibition of signaling pathways like NF-κB. It is plausible that **dihydrosinapic acid** contributes to these effects.

The NF-κB signaling pathway is a key regulator of inflammation. Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS), the IκB protein is phosphorylated and degraded, allowing the NF-κB dimer (p50/p65) to translocate to the nucleus and induce the transcription of pro-inflammatory genes such as iNOS, COX-2, TNF-α, and IL-1β.[\[12\]](#) Sinapic acid has been shown to inhibit this pathway by preventing the degradation of IκBα and the subsequent nuclear translocation of NF-κB.[\[12\]](#)

[Click to download full resolution via product page](#)

Caption: Inhibition of the NF-κB signaling pathway.

Conclusion

Dihydrosinapic acid is a promising natural compound with significant potential for further research and development. Its antioxidant and anti-inflammatory properties, inherited from its precursor sinapic acid, make it a candidate for investigation in various disease models. This technical guide provides a solid foundation of its chemical and biological characteristics, along with practical experimental protocols. Future studies should focus on elucidating the specific mechanisms of action of **dihydrosinapic acid** and its potential therapeutic applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. extrasynthese.com [extrasynthese.com]
- 2. Showing Compound Dihydrosinapic acid (FDB029893) - FooDB [\[foodb.ca\]](http://foodb.ca)
- 3. GSRS [\[gsrs.ncats.nih.gov\]](http://gsrs.ncats.nih.gov)
- 4. re.public.polimi.it [re.public.polimi.it]
- 5. Sinapic Acid and Its Derivatives as Medicine in Oxidative Stress-Induced Diseases and Aging - PMC [\[pmc.ncbi.nlm.nih.gov\]](http://pmc.ncbi.nlm.nih.gov)
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. Determination of Sinapic Acid Derivatives in Canola Extracts Using High-Performance Liquid Chromatography - PMC [\[pmc.ncbi.nlm.nih.gov\]](http://pmc.ncbi.nlm.nih.gov)
- 9. jchr.org [jchr.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. researchgate.net [researchgate.net]
- 12. Anti-inflammatory effects of sinapic acid through the suppression of inducible nitric oxide synthase, cyclooxygenase-2, and proinflammatory cytokines expressions via nuclear factor-kappaB inactivation - PubMed [\[pubmed.ncbi.nlm.nih.gov\]](http://pubmed.ncbi.nlm.nih.gov)

- To cite this document: BenchChem. [Dihydrosinapic Acid: A Comprehensive Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b088610#dihydrosinapic-acid-cas-number-and-identification\]](https://www.benchchem.com/product/b088610#dihydrosinapic-acid-cas-number-and-identification)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com